

Application Note: Spectrophotometric Determination of Folic Acid Dihydrate

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Compound of Interest

Compound Name: *Folic acid dihydrate*

Cat. No.: *B1450900*

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Introduction

Folic acid (Vitamin B9), chemically known as N-[4-[(2-amino-1,4-dihydro-4-oxo-6-pteridiny]methyl]amino]benzoyl]-L-glutamic acid, is a water-soluble B vitamin crucial for various metabolic processes, including DNA synthesis, red blood cell formation, and amino acid metabolism.[1] Its dihydrate form is a common stable variant used in pharmaceutical preparations and fortified foods.[2] Accurate quantification of folic acid is essential for quality control in drug development and manufacturing. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose, making it highly suitable for routine analysis. [3][4] This application note details validated protocols for the spectrophotometric determination of **folic acid dihydrate** concentration.

Principle of Detection

The quantitative determination of folic acid by spectrophotometry is based on the Beer-Lambert law. The method relies on the strong ultraviolet (UV) absorbance of the pteridine ring structure within the folic acid molecule.[5] The concentration of folic acid in a solution is directly proportional to the absorbance at a specific wavelength (λ_{max}). In alkaline solutions, such as 0.1 M sodium hydroxide (NaOH), folic acid exhibits distinct absorption maxima around 256 nm, 283 nm, and 365 nm.[6][7] The peak at approximately 283 nm is commonly used for quantification due to its stability and specificity.[6][8]

Physicochemical and Spectroscopic Data

Quantitative data for **folic acid dihydrate** and its analysis are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of **Folic Acid Dihydrate**

Property	Value	Reference
Chemical Formula	C ₁₉ H ₂₃ N ₇ O ₈	[2]
Molecular Weight	477.4 g/mol	[2]
Appearance	Yellow to yellowish-orange crystalline powder	[6]

| Solubility | Soluble in dilute alkaline solutions (e.g., 0.1 M NaOH); practically insoluble in cold water [[6] |

Table 2: Comparison of Validation Parameters for Spectrophotometric Methods

Parameter	Method 1: Direct UV (0.1 M NaOH)	Method 2: Direct UV (Phosphate Buffer pH 9.0)	Method 3: Direct UV (Water)
Wavelength (λ _{max})	~256, 283, 365 nm	282.5 nm	281 nm
Linearity Range	10 - 50 µg/mL	1.0 - 17.5 µg/mL	2 - 10 µg/mL
Correlation Coeff. (R ²)	≥ 0.9996	> 0.9999	0.996
Limit of Detection (LOD)	2.73 µg/mL	Not Specified	Not Specified
Limit of Quantification (LOQ)	8.27 µg/mL	Not Specified	Not Specified
Typical Recovery	98.5% - 100.0%	100.6% - 101.1%	98.8%

| References [[4][9] [[8] | |

Experimental Protocols

Protocol 1: Direct UV Spectrophotometry in 0.1 M Sodium Hydroxide

This protocol describes the most common method for determining folic acid concentration using its native UV absorbance in an alkaline medium.

1. Materials and Equipment:

- UV-Visible Spectrophotometer (double beam recommended)
- 1 cm matched quartz cuvettes
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- **Folic Acid Dihydrate** reference standard
- Sodium Hydroxide (NaOH), analytical grade
- Distilled or deionized water
- Sample containing folic acid (e.g., pharmaceutical tablets)

2. Reagent Preparation (0.1 M NaOH):

- Accurately weigh 4.0 g of NaOH pellets.
- Dissolve in approximately 500 mL of distilled water in a 1000 mL volumetric flask.
- Allow the solution to cool to room temperature.
- Make up the volume to 1000 mL with distilled water and mix thoroughly.

3. Standard Solution Preparation:

- Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Folic Acid Dihydrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with 0.1 M NaOH. This solution should be protected from light.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.[\[10\]](#)
- Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with 0.1 M NaOH to achieve concentrations within the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[\[3\]](#)

4. Sample Preparation (from Tablets):

- Weigh and finely powder 20 tablets to ensure homogeneity.[\[10\]](#)
- Accurately weigh a portion of the powder equivalent to approximately 10 mg of folic acid.
- Transfer the powder to a 100 mL volumetric flask. Add about 70 mL of 0.1 M NaOH and sonicate for 15-20 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with 0.1 M NaOH.
- Filter the solution through a Whatman No. 1 filter paper to remove any insoluble excipients.[\[10\]](#)
- Dilute the filtrate with 0.1 M NaOH to obtain a theoretical concentration within the established calibration range.

5. Measurement Procedure:

- Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
- Use 0.1 M NaOH as the blank to zero the instrument.
- Measure the absorbance of each calibration standard and the sample solution(s) at the absorption maximum of ~283 nm.[\[6\]](#)
- Plot a calibration curve of absorbance versus concentration for the standard solutions.

- Determine the concentration of folic acid in the sample solution using the linear regression equation derived from the calibration curve.

Protocol 2: Colorimetric Determination using 1,10-Phenanthroline

This method involves the formation of a colored complex and is measured in the visible range, which can be advantageous for samples with high UV-absorbing interferents.

1. Materials and Equipment:

- Visible Spectrophotometer
- Reagents and equipment from Protocol 1
- Ferric chloride (FeCl_3)
- 1,10-Phenanthroline
- Ninhydrin
- Sodium Bicarbonate (NaHCO_3)

2. Reagent Preparation:

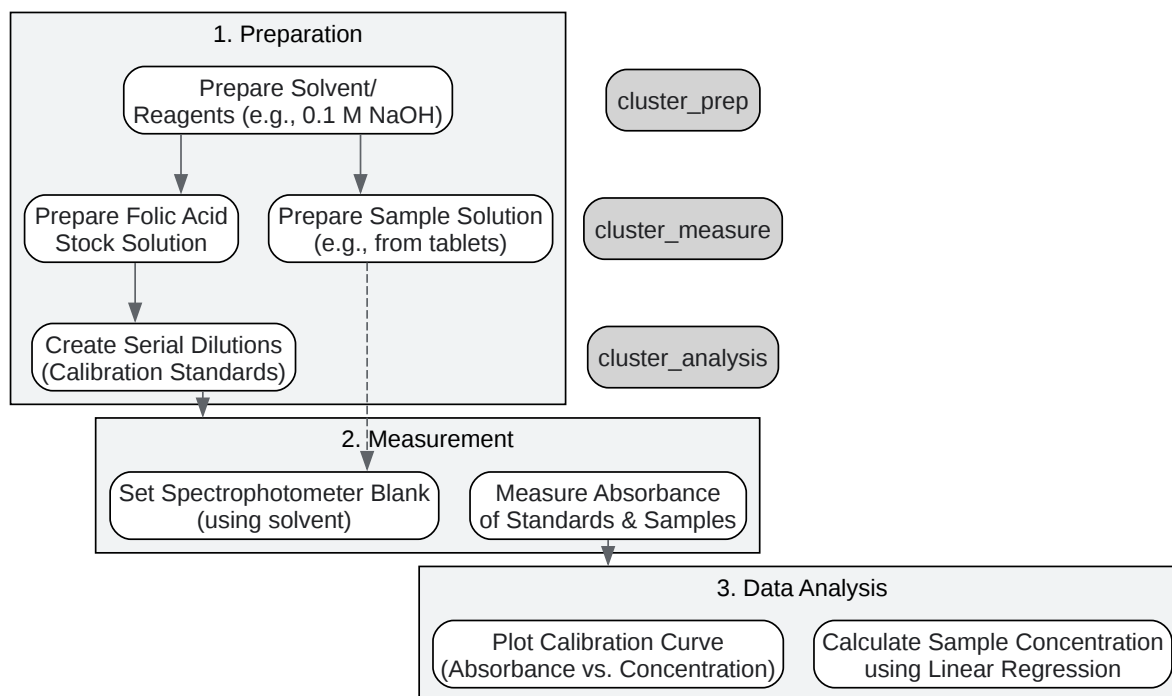
- Folic Acid Standards: Prepare as described in Protocol 1, using distilled water as the solvent. [\[10\]](#)
- Ferric Chloride Solution (0.05 M): Dissolve 1.35 g of FeCl_3 in 100 mL of distilled water. [\[10\]](#)
- 1,10-Phenanthroline Solution (0.01 M): Dissolve 198 mg of 1,10-phenanthroline in 100 mL of distilled water. [\[10\]](#)
- Ninhydrin Solution (0.5%): Dissolve 500 mg of ninhydrin powder in 100 mL of distilled water. [\[10\]](#)
- Saturated Sodium Bicarbonate Solution: Add an excess of NaHCO_3 to 100 mL of distilled water and stir for 20 minutes. Filter the solution to remove undissolved solid. [\[10\]](#)

3. Measurement Procedure:

- Pipette aliquots of the standard folic acid working solution (100 µg/mL) into a series of 10 mL volumetric flasks to create concentrations ranging from 1.0 to 35.0 µg/mL.[10]
- To each flask, add 1.5 mL of 0.05 M ferric chloride and 2.5 mL of 0.01 M 1,10-phenanthroline solution.[10]
- Mix the contents well and allow the reaction to proceed for 15 minutes with occasional shaking.[10]
- Dilute to the mark with distilled water.
- Measure the absorbance of the resulting colored complex at 505 nm against a reagent blank prepared in the same manner without folic acid.[10]
- Construct a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.

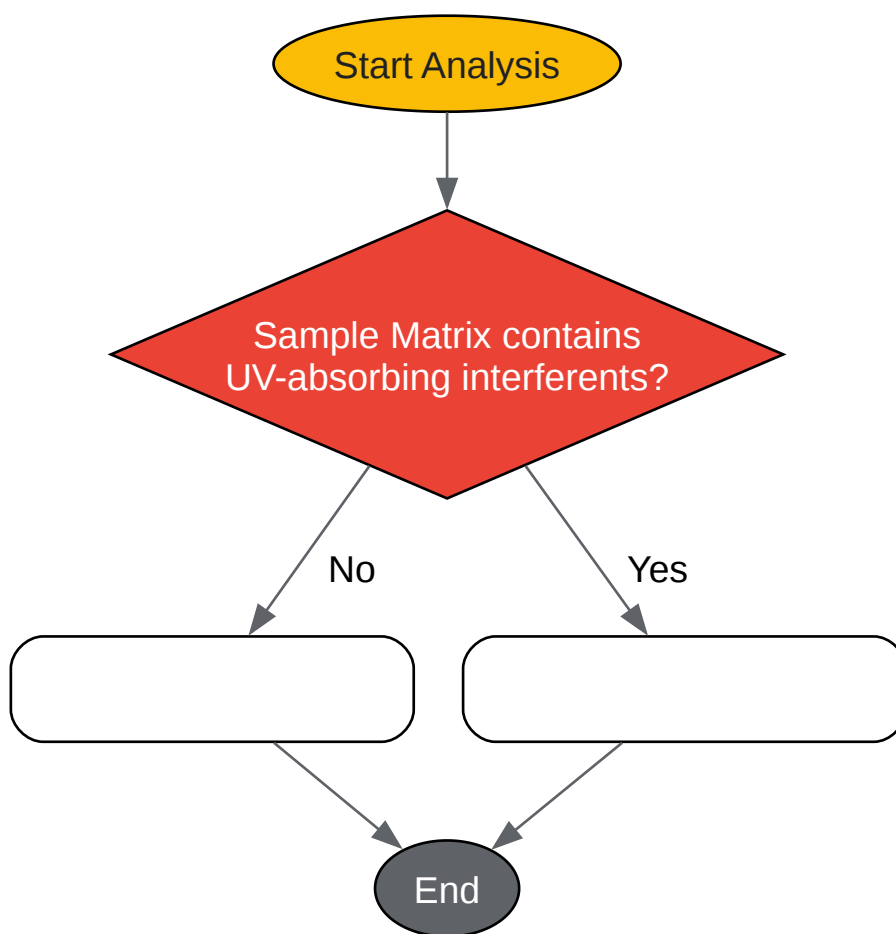
Visualized Workflows

The following diagrams illustrate the general workflow for the spectrophotometric analysis of folic acid.



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Caption: General workflow for spectrophotometric analysis of folic acid.



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Caption: Decision tree for selecting an appropriate analytical method.

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